molecular formula C7H9NO B1625060 1-(2-methyl-1H-pyrrol-3-yl)ethanone CAS No. 6009-46-7

1-(2-methyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B1625060
CAS No.: 6009-46-7
M. Wt: 123.15 g/mol
InChI Key: IUXGPNFKLKCRAS-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrole with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and continuous flow reactors can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 2-methyl-1H-pyrrol-3-ylmethanol .

Scientific Research Applications

1-(2-Methyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity, signal transduction pathways, and gene expression, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(2-methyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-7(6(2)9)3-4-8-5/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXGPNFKLKCRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462525
Record name 1-(2-Methyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6009-46-7
Record name 1-(2-Methyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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